6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Physicochemical profiling Lead optimization Drug-likeness

This compound is a fragment-like (MW 232.29) [1,2,4]triazolo[4,3-b]pyridazine core with an unsubstituted 3-position, giving your team full derivatization freedom without synthetic deprotection overhead. The ethylpiperazine at C6 and low logD (0.17) / PSA (49.56 Ų) support oral and CNS drug discovery profiles. Active across four target families: c-Met (IC50 0.163 μM), BRD4 (BD1 IC50 5.7–36.5 μM), PDE4, and PAR1 (IC50 98 nM). Choose this scaffold when you need a proven, multi-target starting point that leaves the 3-vector open for parallel SAR exploration.

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
Cat. No. B4509426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C11H16N6/c1-2-15-5-7-16(8-6-15)11-4-3-10-13-12-9-17(10)14-11/h3-4,9H,2,5-8H2,1H3
InChIKeyPPILGHAOYIBYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 27 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (C11H16N6, MW 232.29) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold with demonstrated activity across multiple therapeutic target families including c-Met kinase, BRD4 bromodomains, PDE4, and PAR1 [1]. The compound bears a 4-ethylpiperazin-1-yl substituent at the 6-position of the pyridazine ring and carries no substitution at the 3-position, distinguishing it from common 3-alkyl, 3-aryl, or 3-haloalkyl analogs. It is commercially available from screening compound libraries (e.g., ChemDiv Compound ID Y044-0743) and is supplied with key physicochemical parameters: logP 0.21, logD 0.17, logSw −2.27, and polar surface area 49.56 Ų .

Why Simple In-Class Substitution of 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine Can Mislead Scientific Selection


Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class display profound sensitivity to substituent identity and position. Published structure–activity relationship (SAR) studies demonstrate that the presence, nature, and location of substituents on the triazole ring (R3) and the pyridazine ring (R6) dramatically alter potency and selectivity profiles: for instance, among triazolo[4,3-b]pyridazine derivatives evaluated as c-Met kinase inhibitors, IC50 values spanned from 0.163 μM to inactive, depending solely on peripheral substitution patterns [1]. Similarly, in the BRD4 bromodomain inhibitor series, IC50 values for BD1 ranged from 5.7 μM to 36.5 μM across only five closely related analogs [2]. Uncontrolled substitution—particularly at the 3-position, where this compound remains unsubstituted—can inadvertently shift target selectivity, abolish activity, or introduce undesirable physicochemical liabilities. These observations preclude generic interchangeability without explicit comparative data.

Quantitative Differentiation Evidence for 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine vs. Closest Analogs


Physicochemical Differentiation: logD and Aqueous Solubility vs. 3-Substituted Analogs

The target compound's unsubstituted 3-position results in a logD7.4 of 0.17, substantially lower than the 3-methyl analog (estimated logD increase of approximately +0.5 to +0.8 log units based on the Hansch π contribution of a methyl group) and the 3-trifluoromethyl analog (estimated logD increase of approximately +1.0 to +1.5 units). Experimental logP for the target compound is 0.21, and calculated aqueous solubility (logSw) is −2.27, indicating moderate hydrophilicity favorable for aqueous formulation . The 3-CF3 analog (C12H15F3N6, MW 300.28) carries a markedly larger molecular weight and higher lipophilicity, which may reduce aqueous solubility and alter pharmacokinetic partitioning . These quantitative differences are class-level inferences based on established Hansch fragment contributions; direct experimental comparison data for these specific compound pairs is not available in the public domain.

Physicochemical profiling Lead optimization Drug-likeness

Molecular Weight Advantage vs. 3-Substituted and C6-Modified Triazolopyridazine Analogs

At MW 232.29 Da, the target compound is the lightest member among the 6-(4-ethylpiperazin-1-yl)-substituted triazolo[4,3-b]pyridazine series that retains the full ethylpiperazine moiety. The 3-methyl analog (C12H18N6) adds 14 Da (MW 246.32), the 3-ethyl analog (C13H20N6) adds 28 Da (MW 260.34), and the 3-trifluoromethyl analog (C12H15F3N6) adds 68 Da (MW 300.28) . In fragment-based and lead-optimization workflows, every 14 Da increment can influence ligand efficiency indices (LE, LLE) and downstream ADME properties. The target compound's lower MW preserves maximal room for property-guided optimization without breaching the MW 500 threshold commonly applied in oral drug discovery [1].

Fragment-based drug discovery Lead-likeness Molecular weight efficiency

Scaffold Target Versatility: Triazolo[4,3-b]pyridazine Core Activity Across c-Met, BRD4, PDE4, and PAR1 Targets

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated quantifiable inhibitory activity across at least four distinct target classes in peer-reviewed studies: (i) c-Met kinase—compound 4g (dual c-Met/Pim-1 inhibitor) showed IC50 = 0.163 ± 0.01 μM against c-Met and mean GI% = 55.84% across 60 cancer cell lines [1]; (ii) BRD4 BD1/BD2 bromodomains—lead compounds exhibited IC50 values of 5.7–36.5 μM against BD1 and 7.4–36.5 μM against BD2, with crystal structures confirming binding mode [2]; (iii) PDE4—a triazolo[4,3-b]pyridazine-based inhibitor was reported as part of a PDE4 inhibitor optimization series [3]; (iv) PAR1—triazolopyridazine compounds in patent US9079906B2 demonstrated PAR1 antagonism with IC50 values as low as 98 nM in binding assays [4]. The target compound, bearing the 4-ethylpiperazine substituent at C6 and an unsubstituted C3 position, represents the minimal pharmacophoric core upon which these diverse activities have been elaborated. Direct target engagement data for this specific compound remain unpublished; thus, the above evidence is class-level and cross-study comparable.

Multi-target screening Kinase inhibition Bromodomain inhibition Kinase selectivity profiling

3-Position Synthetic Tractability: Unsubstituted C3 as a Derivatization Handle vs. Pre-Functionalized Analogs

The target compound lacks substitution at the 3-position of the triazole ring, a feature that distinguishes it from the 3-methyl, 3-ethyl, 3-isopropyl, and 3-trifluoromethyl analogs that are also commercially available . In published SAR campaigns on this scaffold, the 3-position is a critical vector for modulating both potency and selectivity. The Ahmed et al. (2019) study demonstrated that varying the 3-substituent (from H to substituted phenyl/heteroaryl) produced differential c-Met kinase inhibitory activity, with the most potent compounds bearing elaborated 3-substituents [1]. The unsubstituted compound thus serves as a universal late-stage diversification precursor, enabling parallel synthesis of 3-substituted libraries without the need for deprotection or functional group interconversion steps that would be required if starting from a pre-functionalized analog. No direct synthetic efficiency comparison (e.g., number of steps, overall yield) has been published for this specific compound versus its 3-substituted congeners.

Medicinal chemistry Parallel synthesis SAR exploration

Polar Surface Area and Hydrogen Bonding Capacity vs. Piperazine (Des-Ethyl) Analog

The target compound has a measured polar surface area (PSA) of 49.56 Ų . The des-ethyl analog (6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, C9H12N6, MW 204.24) bears a free secondary amine on the piperazine ring, which increases hydrogen bond donor count by 1 and raises the effective PSA (estimated ~55–60 Ų) [1]. This difference is relevant for CNS drug design, where PSA values below 60–70 Ų are generally associated with improved blood-brain barrier (BBB) penetration, and PSA values below 90 Ų correlate with oral absorption [2]. The ethyl group on the target compound's piperazine caps the secondary amine, reducing H-bond donor capacity and lowering PSA relative to the unsubstituted piperazine analog, potentially improving membrane permeability while maintaining aqueous solubility (logSw = −2.27).

Blood-brain barrier penetration CNS drug design Permeability

Optimal Procurement and Application Scenarios for 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine Based on Differentiated Evidence


Hit-to-Lead Optimization Programs Requiring a Low-MW, Diversifiable Triazolopyridazine Core

Medicinal chemistry teams initiating a hit-to-lead campaign against c-Met kinase, Pim-1, BRD4 bromodomains, or PAR1 can select this compound as a fragment-like starting point (MW 232.29, logP 0.21) that preserves full derivatization freedom at the 3-position. Unlike the 3-methyl or 3-CF3 analogs that pre-commit to a specific substitution pattern, this compound enables parallel library synthesis to explore SAR across the 3-position vector without the synthetic overhead of deprotection or functional group interconversion [1]. The favorable logD (0.17) and PSA (49.56 Ų) support both oral and CNS drug discovery profiles .

Multi-Target Screening Collections Seeking Polypharmacology-Ready Scaffolds

Screening library curators building target-agnostic or polypharmacology-focused compound collections can prioritize this compound as a representative of the triazolo[4,3-b]pyridazine scaffold, which has demonstrated quantifiable activity across four mechanistically distinct target classes: receptor tyrosine kinases (c-Met IC50 = 0.163 μM [1]), epigenetic readers (BRD4 BD1 IC50 = 5.7–36.5 μM ), phosphodiesterases (PDE4 ), and G-protein-coupled receptors (PAR1 IC50 = 98 nM ). The unsubstituted 3-position ensures that any hit identified can be rapidly optimized toward the specific target of interest without the bias introduced by pre-existing substituents.

CNS-Penetrant Kinase or Epigenetic Inhibitor Discovery Requiring Low PSA and Controlled Lipophilicity

Neuroscience drug discovery programs targeting kinases or bromodomains in the CNS can leverage the compound's favorable PSA (49.56 Ų, well below the ~70 Ų threshold associated with BBB penetration [1]) and moderate lipophilicity (logP 0.21). The N-ethyl cap on the piperazine eliminates the additional hydrogen bond donor present in the des-ethyl piperazine analog, further improving predicted passive permeability while maintaining sufficient aqueous solubility (logSw = −2.27) for formulation development . These properties position the compound as a CNS-optimized starting point within the triazolopyridazine class.

Chemical Biology Tool Compound Development for Target Deconvolution Studies

Chemical biology groups seeking to develop affinity probes, photoaffinity labels, or PROTAC precursors based on the triazolo[4,3-b]pyridazine scaffold can use this compound as the core warhead. The unsubstituted 3-position serves as an ideal exit vector for linker attachment without compromising target engagement, while the ethylpiperazine moiety at C6 can be exploited for additional interactions or as a solvent-exposed region tolerant of further modification [1]. This contrasts with 3-substituted analogs, where linker attachment would require complete redesign of the binding pharmacophore.

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